Celastramycin A is a benzoyl pyrrole-type compound originally isolated from bacterial extracts. [, ] It acts as a potent innate immune suppressor. [] This analysis will focus solely on its role in scientific research, excluding any drug-related information.
Synthesis Analysis
Celastramycin A's initially reported structure (compound 1) was later revised. [] Synthesis of both the original and revised structures (compound 2), along with analogues, confirmed the corrected structure. [, ] While details regarding the synthetic methods for the initial structures are limited, a palladium-catalyzed acylation of pyrrole with aldehydes has been employed for synthesizing Celastramycin A analogues. [, ] This approach offers selectivity and efficiency in the synthesis. [, ]
Molecular Structure Analysis
The correct structure of Celastramycin A is represented by compound 2, as confirmed through synthetic studies. [] Specific details regarding its molecular structure analysis, including spectroscopic data and structural elucidation methods, require further investigation.
Mechanism of Action
Celastramycin A exerts its effects by binding to a zinc finger protein called ZFC3H1 (also known as CCDC131 or CSRC2). [, ] This binding interaction modulates the transcriptional activity of ZFC3H1. [, ] Specifically, Celastramycin A suppresses the production of IL-8, a pro-inflammatory cytokine, by interfering with ZFC3H1's role in IL-8 transcriptional activation. [, ] Additionally, Celastramycin A's interaction with ZFC3H1 influences other cellular processes, including the regulation of hypoxia-inducible factor-1α (HIF-1α), nuclear factor-κB (NF-κB), and NF-E2-related factor 2 (Nrf2), thereby affecting inflammation, oxidative stress response, and mitochondrial function. []
Applications
Immunomodulation: Celastramycin A effectively suppresses the TNFα-mediated induction of IL-8, highlighting its potential as an immunomodulatory agent. [, ] This property makes it a valuable tool for investigating inflammatory pathways and developing novel therapeutics for inflammatory diseases.
Pulmonary Arterial Hypertension (PAH) Research: Studies have identified Celastramycin A as a potential therapeutic agent for PAH. [, ] It inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs), reduces inflammation in the lungs, and improves mitochondrial energy metabolism in PAH models. [, ]
Antibacterial Activity: Celastramycin A displays antibacterial activity against veterinary pathogens, including Pasteurella sp. and Mannheimia sp., making it a promising candidate for developing new antimicrobial agents. []
Target Identification and Validation: The identification of ZFC3H1 as a Celastramycin A binding protein provides a valuable tool for studying ZFC3H1's biological functions and its role in various cellular processes. [, ]
Related Compounds
Compound 1
Compound Description: Compound 1 is a benzoyl pyrrole-type compound. While initially proposed as a potential structure for Celastramycin A, subsequent research proved this to be incorrect [].
Relevance: Compound 1's structural similarity to Celastramycin A led to its initial misidentification as the active compound. This highlights the importance of rigorous structural confirmation in natural product chemistry [].
Celastramycin Analogues
Compound Description: These are a series of synthetically derived compounds based on the structure of Celastramycin A [, ]. One lead analogue demonstrated significant inhibition of pulmonary artery smooth muscle cell (PASMC) proliferation and reduced cytosolic reactive oxygen species (ROS) levels [].
Relevance: The development and study of Celastramycin analogues provide insights into the structure-activity relationship of Celastramycin A. The identification of a lead analogue with enhanced biological activity highlights the potential for developing more potent and selective therapeutic agents based on the Celastramycin scaffold [, ].
TNFα (Tumor Necrosis Factor alpha)
Compound Description: TNFα is a pro-inflammatory cytokine that plays a role in various inflammatory and immune responses. Research shows that Celastramycin A suppresses the TNFα-mediated induction of IL-8 in mammalian cells [, ].
Relevance: TNFα's role in inducing IL-8 expression, which is suppressed by Celastramycin A, suggests a potential mechanism for the compound's immune-suppressing effects [, ].
IL-8 (Interleukin-8)
Compound Description: IL-8 is a chemokine that acts as a potent neutrophil chemoattractant and activator, playing a critical role in inflammatory responses. Studies have shown that Celastramycin A suppresses IL-8 production in human umbilical vein endothelial cells (HUVECs) and reduces its expression in TNFα-stimulated lung carcinoma cell line LU99 and UV-irradiated HeLa cells [, , ].
Relevance: The ability of Celastramycin A to suppress IL-8 production further supports its potential as an immune suppressor, specifically by targeting inflammatory pathways [, , ].
Maduranic Acid
Compound Description: Maduranic acid is a natural product identified with antibacterial activity. While it showed activity against Pasteurella sp. and Mannheimia sp., its potency was lower compared to Celastramycin A and Closthioamide [].
Relevance: Maduranic acid serves as a comparative antibacterial agent in the study, highlighting Celastramycin A's higher potency against specific bacterial pathogens [].
Closthioamide
Compound Description: Closthioamide is another natural product that displayed potent antibacterial activity against Pasteurella sp. and Mannheimia sp. [].
Relevance: Similar to Maduranic Acid, Closthioamide acts as a comparative agent, emphasizing the potent antibacterial effects of Celastramycin A against specific veterinary pathogens [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WAY 316606 hydrochloride(cas 1781835-02-6) is a Secreted Frizzled-Related Protein-1 (sFRP-1) inhibitor (IC50 = 0.65 μM); prevents sFRP-1 from interacting with Wnt and thus increases Wnt signaling. Increases total bone area in a murine calvarial organ culture assay.
Potent and selective glycine transporter type 2 (GlyT2) inhibitor (IC50 = 16 nM for hGlyT2). Displays no activity at GlyT1 or 56 other common biological targets (≥ 100 μM), in a glycine uptake assay in CHO cells. Ameliorates mechanical allodynia after partial sciatic nerve ligation injury in mice.
ML-00253764 is a melanocortin receptor 4 (MC4R) antagonist (Ki = 0.16 µM). It is selective for MC4R over MC3R and MC5R (IC50s = 0.32, 0.81, and 2.12 µM, respectively). ML-00253764 (100 µM) decreases cAMP production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH;) by 20% in MC4R-expressing HEK293 cell membranes, but has no effect on cAMP levels in MC3R- or MC5R-expressing membranes. It prevents the loss of lean body mass and enhances light-phase food consumption in a Lewis lung carcinoma (LLC) mouse model but does not reduce tumor size when administered at a dose of 15 mg/kg. Non-peptide, melanocortin MC4 receptor antagonist (IC50 values are 320, 810 and 2120 nM for MC4, MC3 and MC5 receptors respectively). Decreases cAMP accumulation in HEK-293 cells expressing the MC4 receptor. Increases food intake and reduces loss of lean body mass in tumor bearing mice. Brain penetrant.
Potent stearoyl-CoA desaturase 1 (SCD1) inhibitor (IC50 = 0.4 nM). Selective for SCD1 over a range of kinases and hERG channels. Inhibits proliferation of squamous cell carcinoma FaDu cells in vitro. Also induces cell death of undifferentiated human embryonic stem cells (ESCs). Orally bioavailable.
Selective TRPML agonist. Induces TRPML1, 2 and 3-mediated Ca2+ release from lysosomes in vitro. Does not activate TRPM2, TRPV2, TRPA1, TRPV3, TRPC6 channels. Cell-permeable. ML-SA1 is an agonist of transient receptor potential mucolipin 1 (TRPML1). It induces cytosolic calcium increases in HEK293T cells expressing surface-expressed mutant TRPML1 channels when used at a concentration of 10 µM. ML-SA1 activates TRPML1-mediated current (IML1) in isolated vacuoles that were enlarged by vacuolin-1 prior to isolation from HEK293 cells expressing TRPML1. It also activates whole-endolysosome IML1 in primary murine macrophages. Activator of TRPML channels (TRPML1, 2 and 3); does not activate TRPM2, TRPV2, TRPV3, TRPC6 or TRPA1 channels. Induces TRPML-mediated Ca2+ release from lysosomes; activity corrects trafficking defects and reduces cholesterol accumulation in Niemann-Pick type C macrophages.
SA 57 is an inhibitor of fatty acid amide hydrolase (FAAH; IC50s = 1.9 and 3.2 nM for hFAAH and mFAAH, respectively), monoacylglycerol lipase (MAGL; IC50s = 1,400 and 410 nM for hMAGL and mMAGL, respectively) and α/β-hydrolase domain-containing protein 6 (mABHD6; IC50 = 850 nM). In vivo, SA 57, at doses ≥1.25 mg/kg, selectively inactivates mFAAH and, at a dose of 12.5 mg/kg, inactivates mMAGL and mABHD6 resulting in a 10-fold increase in their substrates. Administration of SA 57 (5 mg/kg, i.p.) to morphine-dependent mice alleviates withdrawal signs without eliciting cannabimimetic side effects. Potent inhibitor of fatty acid amide hydrolase (FAAH) (IC50 <10 nM). Also inhibits MAGL at higher concentrations (IC50 values are 410 nM and 1.4 μM respectively). Inhibits both human and mouse FAAH enzymes. Exhibits inhibitory activity against FAAH, MAGL and ABHD6 in vivo.
EG00229 is a member of the class of thiophenes that is thiophene substituted by a carbonyl-L-arginine and (2,1,3-benzothiadiazole-4-sulfonyl)amino groups at positions 2 and 3. It is an inhibitor of the neuropilin-1 and VEGF-A interaction and a potential anti-cancer agent. It has a role as an antineoplastic agent, a neuropilin receptor antagonist and an angiogenesis inhibitor. It is a benzothiadiazole, a sulfonamide, a member of thiophenes, a secondary carboxamide, a L-arginine derivative and a dicarboxylic acid monoamide.
Vialinin A is a para-terphenyl. Vialinin A is a natural product found in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.